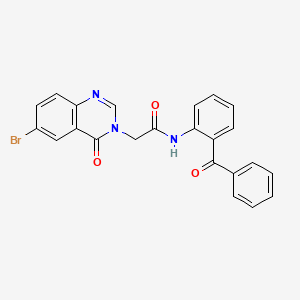

N-(2-Benzoylphenyl)-2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetamide

描述

N-(2-Benzoylphenyl)-2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetamide is a quinazolin-4-one derivative characterized by a bromine substituent at the 6-position of the quinazoline core and a 2-benzoylphenyl group attached via an acetamide linker. The 6-bromo substitution likely enhances lipophilicity and electronic effects compared to chloro or methoxy analogs, which may influence its biological activity and pharmacokinetic properties.

属性

CAS 编号 |

853318-90-8 |

|---|---|

分子式 |

C23H16BrN3O3 |

分子量 |

462.3 g/mol |

IUPAC 名称 |

N-(2-benzoylphenyl)-2-(6-bromo-4-oxoquinazolin-3-yl)acetamide |

InChI |

InChI=1S/C23H16BrN3O3/c24-16-10-11-19-18(12-16)23(30)27(14-25-19)13-21(28)26-20-9-5-4-8-17(20)22(29)15-6-2-1-3-7-15/h1-12,14H,13H2,(H,26,28) |

InChI 键 |

VWFCNEWJMRUJCG-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)CN3C=NC4=C(C3=O)C=C(C=C4)Br |

产品来源 |

United States |

生物活性

N-(2-Benzoylphenyl)-2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

N-(2-Benzoylphenyl)-2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetamide has the chemical formula and features a quinazolinone moiety, which is known for its pharmacological properties. The presence of the bromine atom and the benzoylphenyl group contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Carbonic Anhydrase : Recent studies have shown that quinazoline derivatives can act as inhibitors of carbonic anhydrase (CA), an enzyme implicated in various physiological processes. The compound has demonstrated promising inhibitory activity against multiple isoforms of CA, which could be beneficial in treating conditions like glaucoma and cancer .

- Antitumor Activity : Quinazoline derivatives are often explored for their antitumor properties. N-(2-Benzoylphenyl)-2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetamide has been evaluated for its cytotoxic effects on cancer cell lines, showing potential as an anticancer agent .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, making it a candidate for managing inflammatory diseases. Its structural similarity to known COX inhibitors suggests potential efficacy in reducing inflammation .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that modifications in the quinazolinone scaffold can significantly influence biological activity. For instance, variations in the substituents on the benzoyl group or the bromine position can enhance or diminish the inhibitory effects against carbonic anhydrase and other targets .

Research Findings and Case Studies

Several studies have investigated the biological activity of N-(2-Benzoylphenyl)-2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetamide:

科学研究应用

N-(2-Benzoylphenyl)-2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic organic compound that has potential applications in medicinal chemistry, especially in the creation of new therapeutic agents. This compound is characterized by a benzoyl group and a quinazolinone moiety in its structure.

Potential Applications

- Medicinal Chemistry N-(2-Benzoylphenyl)-2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetamide is considered a candidate in medicinal chemistry for developing novel therapeutic agents.

- Biological Activities Initial studies suggest that N-(2-Benzoylphenyl)-2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetamide may possess diverse biological activities. Compounds with similar structures have demonstrated various activities. However, further biological assays are needed to determine the specific activity of this compound.

- Interaction Studies Interaction studies are essential to understand how N-(2-Benzoylphenyl)-2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetamide interacts with biological targets. These studies may include:

- Protein Binding Assays: used to identify the proteins that this compound interacts with.

- Enzyme Inhibition Studies: used to determine if the compound can inhibit specific enzymes.

- Cell-Based Assays: used to assess the compound’s effects on cells.

- Further Research Further research is needed to completely explain the potential uses and mechanisms of action of N-(2-Benzoylphenyl)-2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetamide.

Several compounds share structural similarities with N-(2-Benzoylphenyl)-2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetamide:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(4-Methylbenzoyl)-2-(6-chloroquinazolin-4(3H)-one) | Methyl group; chloro substitution | Varies based on structure |

| N-(Phenyl)-2-(6-fluoroquinazolin-4(3H)-one) | Fluorine substitution | Antimicrobial |

| N-(2-Naphthoyl)-2-(6-bromoquinazolinone) | Naphthoyl group | Different pharmacokinetics |

相似化合物的比较

Key Observations :

- Side-Chain Modifications : The N-(2-benzoylphenyl) group introduces steric hindrance and may form intramolecular three-center hydrogen bonds, as seen in related benzoylphenyl derivatives . This contrasts with N-(4-methoxyphenyl) or N-(4-chlorophenyl) side chains, which are less sterically demanding and more electron-rich.

- Synthetic Efficiency : Yields for similar compounds vary widely (29–68%), influenced by substituent reactivity and reaction conditions (e.g., reflux time, molar ratios) .

Physicochemical Properties

- Melting Points : Brominated derivatives (e.g., 11s, m.p. 316–318°C ) generally exhibit higher melting points than methoxy or hydroxy analogs (e.g., 4d, m.p. 242–244°C ), likely due to increased molecular symmetry and halogen-mediated crystal packing.

- Hydrogen Bonding : The benzoyl group in the target compound may limit intramolecular two-center hydrogen bonding due to steric effects, as demonstrated in N-(2-benzoylphenyl)acetamide derivatives . This contrasts with oxalamide derivatives, which form stable three-center hydrogen bonds.

Limitations and Contradictions

- Biological Trade-offs : Increased lipophilicity from bromine may enhance tissue penetration but reduce solubility, complicating formulation .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。